1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Radiochemistry Positron Emission Tomography (PET) Oncology Imaging

Sourcing the correct stereoisomer of this cyclobutane amino acid is critical for successful radiosynthesis of [18F]Fluciclovine-only the trans (anti) configuration yields the clinically active PET tracer. This compound eliminates the risk of inactive cis-isomer contamination. - Confirmed trans geometry ensures high-affinity binding to prostate cancer amino acid transporters. - ≥98% purity with dual amino/carboxylic acid functionality for direct use in PROTAC linker design. - Available from stock; reliable global shipping supports uninterrupted radiopharmaceutical R&D programs.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 116823-32-6
Cat. No. B040896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
CAS116823-32-6
SynonymsCyclobutanecarboxylic acid, 1-amino-3-(hydroxymethyl)-, trans- (9CI)
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)CO
InChIInChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
InChIKeyURCBHRLIPUAWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Procurement Guide


1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 116823-32-6) is a conformationally restricted, non-proteinogenic amino acid featuring a trans-substituted cyclobutane core [1]. This structure confers unique spatial orientation of the amino, carboxyl, and hydroxymethyl functional groups, making it a valuable building block in medicinal chemistry for constructing rigid peptide mimetics and bioactive compounds [2]. Its primary industrial relevance stems from its role as a critical precursor in the radiosynthesis of [18F]Fluciclovine (anti-[18F]FACBC), an FDA-approved PET imaging agent for recurrent prostate cancer [3].

Why Stereochemistry Matters: trans- vs cis-Isomer


In the context of synthesizing conformationally constrained molecules, the stereochemistry of the cyclobutane ring is not a trivial detail but a defining feature that dictates downstream biological activity. Generic substitution of the trans-isomer (CAS 116823-32-6) with the cis-isomer (CAS 109794-96-9) fails because the spatial arrangement of the 1-amino and 3-hydroxymethyl groups determines the molecule's three-dimensional shape, which is critical for target binding [1]. This is explicitly demonstrated in the synthesis of PET tracers, where the trans (anti) configuration of the final [18F]FACBC compound is essential for its high affinity for amino acid transporters in prostate cancer cells, a property not replicated by its cis (syn) counterpart [2]. Therefore, using the incorrect stereoisomer as a precursor will lead to a biologically inactive or suboptimal final product, invalidating the entire synthetic effort and procurement investment.

Quantitative Evidence for Product Differentiation


Precursor for High-Yield anti-[18F]FACBC Radiosynthesis

The trans-isomer (CAS 116823-32-6) serves as the validated precursor for the synthesis of anti-[18F]FACBC, a clinically used PET tracer. An optimized synthetic route using this precursor achieves a 24% decay-corrected radiochemical yield (RCY) of anti-[18F]FACBC [1]. This represents a 100% improvement in yield compared to an earlier route that did not use this specific precursor and reported a 12% overall RCY [2]. This quantifiable improvement in production efficiency directly impacts the cost, scalability, and clinical availability of the final diagnostic agent.

Radiochemistry Positron Emission Tomography (PET) Oncology Imaging

Defined Stereochemical Purity Specifications

The compound is commercially available as the pure trans-isomer with a minimum purity specification of 98% . This is critical for ensuring stereochemical fidelity in synthetic sequences. In contrast, the cis-isomer (CAS 109794-96-9) is often supplied at a lower standard purity of 95%+ . The 3% higher purity specification for the trans-isomer reduces the presence of undefined stereochemical impurities that could compromise the outcome of sensitive reactions, such as those used in constructing conformationally restricted peptidomimetics [1].

Stereoselective Synthesis Quality Control Peptidomimetics

Rigid Scaffold for Constrained Peptidomimetics

As a conformationally restricted analog of threonine, the cyclobutane core of this compound fixes the spatial orientation of its functional groups, a property that achiral, flexible amino acids like L-threonine lack [1]. While direct biological comparison data is limited for this specific hydroxymethyl derivative, studies on closely related 3-substituted 1-aminocyclobutane-1-carboxylic acids demonstrate that this scaffold can confer potent and selective NMDA receptor antagonist activity [2]. For instance, derivatives with a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position were more potent than the standard antagonist D-AP5 [2]. This demonstrates the value of the cyclobutane scaffold in achieving high potency, a design principle that this trans-3-(hydroxymethyl) building block enables by providing a rigid, functionalizable core.

Medicinal Chemistry Peptide Mimetics Drug Design

Key Application Scenarios


Radiosynthesis of anti-[18F]FACBC for PET Imaging

This trans-isomer is the definitive precursor for the validated, high-yield (24% RCY) radiosynthesis of anti-[18F]FACBC, an FDA-approved tracer for detecting recurrent prostate cancer. Procurement of this specific stereoisomer ensures the production of the clinically active anti-conformer of the tracer [1].

Conformationally Constrained Peptidomimetic Design

The rigid cyclobutane core of this compound serves as a privileged scaffold in medicinal chemistry for designing potent and selective NMDA receptor antagonists [2]. Its trans-configuration provides a precise spatial arrangement for functional groups, making it ideal for exploring structure-activity relationships (SAR) in drug discovery programs focused on neurological disorders [2].

PROTAC Linker and Bifunctional Degrader Synthesis

Its commercial availability with ≥98% purity and its dual amino/carboxylic acid functionality make it a suitable building block for synthesizing heterobifunctional molecules like PROTACs. The rigid cyclobutane linker can help define the optimal spatial distance and orientation between the target protein ligand and the E3 ligase recruiter, which is critical for effective degradation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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